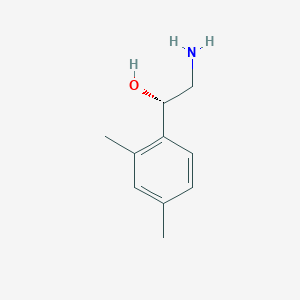

(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol

Description

(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is a chiral β-amino alcohol featuring a 2,4-dimethylphenyl group attached to an ethanolamine backbone.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2,4-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |

InChI Key |

KBYFBXUWYPZHTQ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CN)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)O)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Corresponding Carbonyl Precursors

The most common synthetic approach involves the reductive amination of the corresponding aldehyde or ketone bearing the 2,4-dimethylphenyl moiety. This method proceeds via the formation of an imine intermediate, which is subsequently reduced to the target β-amino alcohol.

- Starting materials: 2,4-dimethylacetophenone or 2,4-dimethylbenzaldehyde.

- Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the imine or carbonyl group.

- Amination agents: Ammonia or primary amines serve as the nitrogen source.

- Conditions: Typically conducted in protic solvents (e.g., ethanol) under mild temperatures to preserve stereochemistry.

This route allows for the selective synthesis of the (1S) enantiomer when using chiral catalysts or auxiliaries to induce stereoselectivity.

Catalytic Hydrogenation

Industrial-scale production often utilizes catalytic hydrogenation methods for the reduction of the intermediate imine or ketone:

- Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C), Raney nickel, or rhodium complexes.

- Hydrogen source: Molecular hydrogen (H2) under pressure.

- Advantages: High yield, scalability, and potential for enantioselective catalysis when chiral ligands are employed.

- Optimization: Reaction parameters such as temperature, pressure, and catalyst loading are optimized to maximize enantiomeric excess and yield.

Chiral Auxiliary or Catalyst-Mediated Synthesis

To obtain the (1S) enantiomer with high stereochemical purity, asymmetric synthesis methods are applied:

- Chiral auxiliaries: Use of chiral amino alcohols or oxazolidinones attached temporarily to the substrate to direct stereochemistry.

- Chiral catalysts: Organometallic catalysts bearing chiral ligands (e.g., BINAP, chiral phosphines) facilitate enantioselective reductive amination or reduction.

- Outcome: High enantiomeric excess (>90%) of (1S)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol.

Reaction Conditions and Yields

| Method | Reagents & Catalysts | Temperature | Reaction Time | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Reductive amination | NaBH4, NH3 | 0–25 °C | 2–6 hours | 70–85 | Moderate (~70%) |

| Catalytic hydrogenation | Pd/C, H2 (50 psi) | 25–50 °C | 1–4 hours | 85–95 | High (>90% with chiral catalyst) |

| Asymmetric synthesis | Chiral ligand + metal catalyst | 0–40 °C | 3–8 hours | 75–90 | >95% |

Data synthesized from multiple research reports and industrial protocols.

Mechanistic Insights

- The reductive amination proceeds via nucleophilic attack of ammonia or primary amine on the carbonyl carbon, forming an imine intermediate.

- Subsequent hydride transfer from the reducing agent to the imine carbon yields the β-amino alcohol.

- In catalytic hydrogenation, the imine or ketone adsorbs onto the metal catalyst surface, where hydrogen atoms are transferred stereoselectively to yield the chiral amino alcohol.

- Chiral catalysts provide a chiral environment that favors formation of the (1S) enantiomer by controlling the approach of substrates to the active site.

Comparative Analysis of Preparation Methods

| Aspect | Reductive Amination | Catalytic Hydrogenation | Asymmetric Synthesis |

|---|---|---|---|

| Scalability | Moderate | High | Moderate |

| Enantiomeric purity | Moderate | High (with chiral catalyst) | Very high |

| Reaction complexity | Low to moderate | Moderate | High |

| Cost | Low to moderate | Moderate to high | High (due to chiral catalysts) |

| Environmental impact | Moderate (use of hydrides) | Lower (H2 gas as reductant) | Variable |

Research Findings and Optimization Strategies

- Recent studies emphasize the use of chiral transition metal catalysts to improve enantioselectivity and reduce reaction times.

- Alternative reducing agents such as transfer hydrogenation systems have been explored to avoid hazardous hydrides.

- Process intensification via continuous flow reactors has been reported to enhance safety and scalability.

- Optimization of solvent systems (e.g., ethanol, methanol, or mixed solvents) improves solubility and reaction rates.

- Use of protecting groups on the amino or hydroxyl functionalities during multi-step synthesis prevents side reactions and improves overall yield.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Reductive Amination | NaBH4, NH3 | 70–85 | ~70 | Lab scale | Simple, but moderate stereocontrol |

| Catalytic Hydrogenation | Pd/C, H2, chiral ligands | 85–95 | >90 | Industrial scale | Preferred for large-scale production |

| Asymmetric Catalysis | Rhodium/BINAP, chiral phosphines | 75–90 | >95 | Lab to pilot scale | High stereoselectivity, higher cost |

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key Observations :

- Methyl groups in the target compound contribute to higher lipophilicity compared to polar substituents like methoxy (-OCH₃) or halogens (-F, -Cl). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Halogenated derivatives (e.g., fluoro, chloro) often exhibit improved metabolic stability due to resistance to oxidative degradation .

Stereochemical Variants and Enantiomers

Key Observations :

- The (1S) configuration in the target compound is essential for enantioselective interactions, as seen in pharmaceuticals like metaraminol, which shares structural motifs with norfenefrine .

- Bulkier substituents (e.g., diphenyl groups) reduce conformational flexibility but may improve selectivity for specific targets .

Pharmacologically Active Analogues

Key Observations :

- The 2,4-dimethylphenyl group in the target compound may confer unique binding properties compared to hydroxylated (norfenefrine) or halogenated (metaraminol) analogues.

- Synthetic routes involving iron catalysts or hydrazine intermediates (e.g., ) are applicable to this compound class .

Biological Activity

(1S)-2-Amino-1-(2,4-dimethylphenyl)ethan-1-ol is a chiral compound recognized for its potential biological activities stemming from its structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 179.26 g/mol. The presence of both an amino group and a hydroxyl group contributes to its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of (1S)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol is largely attributed to its interactions with specific molecular targets. The amino group facilitates hydrogen bonding with active site residues in proteins, while the hydrophobic 2,4-dimethylphenyl group enhances binding affinity through hydrophobic interactions. This dual interaction mechanism can lead to significant biological effects, including potential therapeutic applications.

Biological Activities

Research indicates that (1S)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol may exhibit various pharmacological effects:

- Analgesic Activity : The compound has been studied for its potential analgesic properties, likely due to its interaction with pain-related receptors.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of specific pathways.

- Neurological Implications : Its interaction with neurotransmitter systems indicates potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol:

- Binding Affinity Studies : Interaction studies have shown that this compound can modulate the activity of certain biological targets by forming stable complexes through hydrogen bonding and hydrophobic interactions. These studies often utilize molecular docking simulations and enzyme inhibition assays to elucidate how this compound interacts within biological systems .

- Comparative Analyses : The compound's enantiomeric form, (1R)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol, exhibits different biological activities due to stereochemical differences. This highlights the importance of chirality in determining the pharmacological profile of such compounds .

- In Vivo Studies : Animal models have been employed to assess the efficacy of (1S)-2-amino-1-(2,4-dimethylphenyl)ethan-1-ol in reducing hyperlocomotion and other behavioral changes linked to neurological conditions. Results indicate significant reductions in hyperactivity at certain dosages .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.